IAA-L-Ala

Description

Contextual Significance of Indole-3-Acetic Acid Conjugates

The conjugation of Indole-3-Acetic Acid (IAA) is a vital mechanism for plants to maintain hormonal balance, a state known as auxin homeostasis. nih.govwendyannpeer.com Free IAA, the biologically active form of auxin, constitutes only a fraction, sometimes as low as 25%, of the total IAA pool within a plant, with the majority existing as conjugates. researchgate.netnih.gov These conjugated forms are generally considered inactive and serve several crucial functions. nih.gov

Primarily, IAA conjugates act as storage forms of the hormone. researchgate.netnih.gov This allows the plant to sequester excess IAA and release it through hydrolysis when and where it is needed for developmental processes. mtoz-biolabs.com This reversible process is essential for modulating the concentration of active auxin in different tissues and at different developmental stages. nih.govmtoz-biolabs.com For instance, conjugates like IAA-Alanine and IAA-Leucine can be hydrolyzed by specific enzymes to release free IAA. nih.govoup.com

Furthermore, conjugation is a pathway for the catabolism, or breakdown, of IAA. nih.gov Certain amino acid conjugates, such as those with aspartic acid (IAA-Asp) and glutamic acid (IAA-Glu), are not typically hydrolyzed back to free IAA but are instead targeted for degradation pathways. nih.govoup.com This irreversible conjugation helps to permanently remove excess active auxin from the system. nih.gov Conjugation also plays a role in the transport of auxin and can protect the hormone from enzymatic degradation during transit. mtoz-biolabs.com

The synthesis of these conjugates is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, which are themselves often induced by high levels of auxin, creating a negative feedback loop to maintain homeostasis. oup.compnas.org The hydrolysis back to free IAA is mediated by a different set of enzymes, the ILR1-like amidohydrolases. plos.org This dynamic interplay of synthesis and hydrolysis allows the plant to finely tune its response to a myriad of developmental and environmental signals. researchgate.netnih.gov

N-(3-Indolylacetyl)-L-alanine as a Key Indoleacetylamino Acid Conjugate

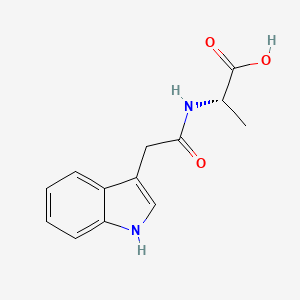

N-(3-Indolylacetyl)-L-alanine, also known as IAA-L-Ala, is a prominent amide-linked conjugate of IAA. scbt.com It is formed through the enzymatic linkage of the carboxyl group of IAA to the amino group of the amino acid L-alanine. mtoz-biolabs.com This conjugation is a key part of the plant's strategy to control auxin activity. mtoz-biolabs.com

IAA-L-alanine is recognized as a reversible storage form of auxin. researchgate.netnih.gov This means that, unlike some other IAA-amino acid conjugates destined for degradation, IAA-L-alanine can be hydrolyzed by specific amidohydrolase enzymes to release free, active IAA. mtoz-biolabs.comnih.gov This characteristic positions IAA-L-alanine as a crucial component in the homeostatic regulation of auxin levels, allowing the plant to buffer concentrations of the active hormone. mtoz-biolabs.com Blocking the conversion of IAA-amino acid conjugates, including IAA-L-alanine, to free IAA has been shown to result in developmental defects such as decreased lateral root production and reduced hypocotyl elongation, underscoring the importance of this release mechanism. nih.gov

The synthesis of IAA-L-alanine is carried out by members of the GH3 family of acyl acid amido synthetases. researchgate.net Research has demonstrated that specific GH3 enzymes can synthesize IAA-alanine, among other IAA-amino acid conjugates, in vitro. nih.gov Conversely, its hydrolysis is managed by enzymes from the ILR1-like family of amidohydrolases. nih.gov For example, in the model plant Arabidopsis thaliana, the amidohydrolase IAR3 has been implicated in this process and is known to be required for drought tolerance, linking auxin homeostasis to stress responses. biologists.com The balance between the synthesis and hydrolysis of IAA-L-alanine is therefore integral to various developmental processes, including root and shoot growth, and responses to environmental cues. mtoz-biolabs.com

Historical Development of Research on Indole-Amino Acid Conjugates in Biological Systems

The investigation into auxin conjugates dates back to the mid-20th century. One of the earliest and most significant discoveries was the identification of N-(indole-3-acetyl)-aspartic acid by Andreae and Good in 1955, who observed it as the primary product after applying IAA to pea tissues. nih.govnih.gov These initial studies established several foundational concepts: that only biologically active auxins formed these conjugates, and that the conjugation process was inducible by pretreatment with auxins. nih.gov

The development of analytical techniques was crucial to advancing the field. Early work relied on bioassays, which, while pivotal in the discovery of IAA itself, had limitations in studying conjugates as they required the compound to be transported and active within the test tissue. acs.org The advent of methods like reverse isotope dilution analysis, gas chromatography-mass spectrometry (GC-MS), and high-pressure liquid chromatography (HPLC) allowed for the definitive identification and quantification of various conjugates from plant tissues. nih.govnih.govacs.org

For a long time, while the existence of IAA-amino acid conjugates was known and their hydrolytic release of IAA was documented, the enzymes responsible for their synthesis in plants remained elusive. nih.gov A major breakthrough came with the functional characterization of the GH3 gene family. Initially identified as auxin-inducible genes, certain members of this family were shown in the early 2000s to be the long-sought IAA-amino acid synthetases. nih.gov This discovery provided a critical link between auxin signaling and metabolic regulation. nih.gov Subsequently, the identification of the ILR1-like family of amidohydrolases, which catalyze the reverse reaction of cleaving conjugates to release free IAA, further clarified the mechanisms of auxin homeostasis. plos.org These discoveries have paved the way for a more detailed understanding of how plants use conjugates like N-(3-Indolylacetyl)-L-alanine to regulate their development and respond to their environment. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDCJLXTUCMFLF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349333 | |

| Record name | IAA-L-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-39-2 | |

| Record name | IAA-L-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification of N 3 Indolylacetyl L Alanine

Chemical Synthesis Pathways for N-(3-Indolylacetyl)-L-alanine

The chemical synthesis of N-(3-Indolylacetyl)-L-alanine involves the formation of an amide bond between the carboxyl group of indole-3-acetic acid (IAA) and the amino group of L-alanine. This process is a specific application of peptide synthesis chemistry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The formation of the amide linkage in N-(3-Indolylacetyl)-L-alanine is achieved through standard peptide coupling protocols. These methods are designed to facilitate the reaction between a carboxylic acid and an amine by activating the carboxyl group, making it more susceptible to nucleophilic attack by the amine.

A common strategy involves the use of coupling agents. masterorganicchemistry.com While direct reaction is possible, it is generally inefficient. To achieve high yields and purity, protected versions of the starting materials are often used. For instance, the amine of L-alanine can be protected with a group like tert-butoxycarbonyl (Boc), and the carboxylic acid of L-alanine can be protected as an ester (e.g., a methyl ester) to prevent unwanted side reactions, such as self-polymerization. masterorganicchemistry.com The carboxylic acid of indole-3-acetic acid is then activated.

Common coupling agents used in these syntheses include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). masterorganicchemistry.com The general process can be outlined as follows:

Activation: Indole-3-acetic acid reacts with the coupling agent (e.g., DCC) to form a highly reactive O-acylisourea intermediate.

Coupling: The amino group of L-alanine (or its ester derivative) attacks the activated carbonyl carbon of the intermediate.

Product Formation: This nucleophilic acyl substitution reaction forms the desired amide bond of N-(3-Indolylacetyl)-L-alanine and a urea (B33335) byproduct (e.g., dicyclohexylurea). masterorganicchemistry.com

This type of reaction is typically performed in solution, referred to as solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

| Reagent Type | Example | Function in Synthesis |

| Starting Material 1 | Indole-3-acetic acid (IAA) | Provides the indolylacetyl moiety. |

| Starting Material 2 | L-alanine | Provides the amino acid moiety. |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid of IAA for amide bond formation. masterorganicchemistry.com |

| Protecting Groups | Boc (amine), Methyl ester (acid) | Prevents side reactions and ensures specific bond formation. masterorganicchemistry.com |

A critical aspect of synthesizing N-(3-Indolylacetyl)-L-alanine is maintaining the stereochemical integrity of the L-alanine chiral center. The naturally occurring and biologically relevant form of the conjugate contains L-alanine, which has a specific three-dimensional arrangement (S-configuration). During chemical synthesis, harsh reaction conditions can lead to racemization, producing a mixture of N-(3-Indolylacetyl)-L-alanine and its diastereomer, N-(3-Indolylacetyl)-D-alanine.

To avoid this, several strategies are employed:

Mild Reaction Conditions: Using mild coupling reagents and reaction conditions helps preserve the stereochemistry of the amino acid.

Optimized Coupling Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with carbodiimides. These additives not only improve reaction efficiency but also suppress racemization by forming less reactive, more stable activated esters.

Chiral Starting Materials: The synthesis must start with the enantiomerically pure L-alanine. nih.gov

The retention of the L-configuration is confirmed analytically by measuring the optical rotation of the final product. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Stereoselective synthesis is crucial as the biological activity of such compounds is often highly dependent on their specific stereochemistry. nih.gov

Enzymatic Synthesis and Biocatalytic Routes

In nature, N-(3-Indolylacetyl)-L-alanine is synthesized enzymatically. mtoz-biolabs.com This biocatalytic process is part of the plant's mechanism for regulating auxin homeostasis. The reaction is mediated by IAA-amino acid synthetases, which belong to the GH3 family of enzymes. mtoz-biolabs.com

These enzymes catalyze the conjugation of IAA with various amino acids, including L-alanine, in an ATP-dependent reaction. The process involves two main steps:

IAA Adenylation: The enzyme first activates the indole-3-acetic acid using adenosine (B11128) triphosphate (ATP), forming an enzyme-bound IAA-adenylate intermediate and releasing pyrophosphate.

Amide Bond Formation: The activated IAA is then transferred to the amino group of L-alanine, forming the final N-(3-Indolylacetyl)-L-alanine conjugate and releasing adenosine monophosphate (AMP).

This enzymatic route is highly specific and stereoselective, exclusively producing the L-isomer. mtoz-biolabs.com This pathway is a key part of how plants manage their levels of active auxin, storing it in a temporarily inactive form that can be hydrolyzed back to free IAA when needed. mtoz-biolabs.com

Preparation of Isotopic Analogs for Tracing Studies

Isotopically labeled analogs of N-(3-Indolylacetyl)-L-alanine are invaluable tools for metabolic and pharmacokinetic studies. These analogs, which contain heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), behave chemically identically to the unlabeled compound but can be distinguished by mass spectrometry.

A common isotopic analog is N-(3-Indolylacetyl)-L-alanine-d4, where four hydrogen atoms on the indole (B1671886) ring are replaced with deuterium. medchemexpress.eumedchemexpress.com These labeled compounds are used as internal standards in quantitative analyses (e.g., UPLC-ESI-MS/MS) to accurately measure the concentration of the endogenous, unlabeled compound in biological samples. frontiersin.orgresearchgate.net The synthesis of these analogs follows the same chemical pathways described above, but using an isotopically labeled starting material, such as L-Alanine-d4 or a deuterated indole-3-acetic acid. medchemexpress.eu

| Isotopic Analog | Label | Application |

| N-(3-Indolylacetyl)-L-alanine-d4 | Deuterium (D) | Internal standard for mass spectrometry-based quantification. medchemexpress.eumedchemexpress.com |

| N-(3-Indolylacetyl)glycine-¹³C₂,¹⁵N | Carbon-13, Nitrogen-15 | Used in metabolic flux analysis and tracing studies. medchemexpress.com |

Design and Synthesis of N-(3-Indolylacetyl)-L-alanine Derivatives for Structure-Activity Relationship Investigations

To understand how the structure of N-(3-Indolylacetyl)-L-alanine relates to its biological activity (Structure-Activity Relationship, or SAR), researchers design and synthesize a variety of derivatives. These studies often involve modifying either the amino acid portion or the indole ring.

One common approach is to synthesize a series of N-(3-indolylacetyl)-L-amino acid conjugates by replacing L-alanine with other amino acids such as leucine, isoleucine, valine, aspartic acid, or phenylalanine. uni-bayreuth.deacs.org By comparing the biological activities of these different conjugates, scientists can determine the influence of the amino acid side chain's size, polarity, and charge on the compound's function. acs.org For example, studies have investigated how the bulkiness of the amino acid moiety affects the coordination of these dipeptide-like molecules to metal ions. uni-bayreuth.deacs.org

These derivatives are synthesized using the same peptide coupling methods described previously, simply by substituting L-alanine with the desired amino acid. uni-bayreuth.de The insights gained from these SAR studies are crucial for designing novel molecules with specific biological properties, such as enhanced stability, altered transport characteristics, or different receptor binding affinities. nih.gov

Metabolic Pathways and Biochemical Fate of N 3 Indolylacetyl L Alanine

Biosynthesis of N-(3-Indolylacetyl)-L-alanine in Plant Systems

The synthesis of N-(3-indolylacetyl)-L-alanine is a key mechanism for plants to temporarily store and inactivate excess IAA, thereby controlling its bioavailability for various physiological processes. mtoz-biolabs.comnih.gov This conjugation process is an integral part of a broader strategy to ensure that the effects of auxin on cell elongation, division, and differentiation are precisely managed. mtoz-biolabs.com

The enzymatic conjugation of indole-3-acetic acid with L-alanine is primarily catalyzed by a group of plant-specific enzymes known as IAA-amido synthetases. mtoz-biolabs.comnih.gov These enzymes belong to the Gretchen Hagen3 (GH3) family of acyl-amido synthetases. nih.gov The GH3 enzymes facilitate the formation of an amide bond between the carboxyl group of IAA and the amino group of L-alanine. mtoz-biolabs.comechemi.com

This reaction is crucial for maintaining auxin homeostasis. nih.gov By converting free, active IAA into its conjugated form, N-(3-indolylacetyl)-L-alanine, the plant can effectively reduce the pool of active auxin. nih.gov Research on GH3 enzymes, such as those from grapevine (Vitis vinifera), has revealed that these proteins have specific binding sites for the acyl group (IAA), the amino acid, and ATP, which provides the energy for the reaction. nih.gov The GH3 family comprises multiple members, and while some show a preference for conjugating IAA with acidic amino acids like aspartic acid and glutamic acid, others can utilize a broader range of amino acids, including alanine (B10760859). nih.gov

The biosynthesis of N-(3-indolylacetyl)-L-alanine is fundamentally dependent on the availability of its two precursors: indole-3-acetic acid (IAA) and L-alanine. mtoz-biolabs.comchemsrc.com The metabolic flux into the synthesis of this conjugate is therefore directly linked to the biosynthetic pathways of both auxin and alanine.

Indole-3-acetic acid is the most abundant natural auxin, and plants can synthesize it through several pathways, most of which originate from the amino acid tryptophan. wikipedia.org The tryptophan-dependent pathways are a primary source of IAA in most plants. wikipedia.orgresearchgate.net Consequently, the regulation of tryptophan biosynthesis can indirectly influence the amount of IAA available for conjugation.

L-alanine is a common amino acid synthesized through various metabolic routes, including the transamination of pyruvate, a central product of glycolysis. The supply of L-alanine is generally robust due to its central role in primary metabolism. nih.gov The rate of N-(3-indolylacetyl)-L-alanine synthesis is thus influenced by the relative concentrations of free IAA and L-alanine, as well as the expression and activity of the specific GH3 conjugating enzymes.

Catabolism and Hydrolysis of N-(3-Indolylacetyl)-L-alanine

The breakdown, or hydrolysis, of N-(3-indolylacetyl)-L-alanine is a critical process that releases free, biologically active IAA from its storage form. mtoz-biolabs.comnih.gov This reversible conjugation allows the plant to quickly increase local auxin concentrations when needed for developmental processes like germination or root growth. mtoz-biolabs.compsu.edu This hydrolytic activity ensures that the stored auxin can be remobilized to support plant growth and respond to stimuli. nih.gov

The enzymes responsible for cleaving the amide bond in N-(3-indolylacetyl)-L-alanine are known as auxin amidohydrolases. nih.govoup.com In the model plant Arabidopsis thaliana, a specific family of these hydrolases has been identified and extensively characterized. This family includes proteins designated as IAR (IAA-Alanine Resistant) and ILL (ILR1-Like), such as IAR3, ILR1, and ILL2. nih.govnih.govresearchgate.net These enzymes are metalloenzymes that belong to the M20 family of peptidases. oup.comnih.gov

Genetic studies using mutants have been instrumental in confirming the in vivo function of these enzymes. For instance, an Arabidopsis triple mutant, ilr1 iar3 ill2, which lacks three key hydrolases, shows phenotypes indicative of low auxin levels, including shorter hypocotyls and fewer lateral roots. nih.gov These mutants also accumulate higher levels of IAA-amino acid conjugates like IAA-Ala and exhibit reduced sensitivity to their application, demonstrating that these enzymes are crucial for releasing free IAA from the conjugates in vivo. nih.gov The hydrolase enzymes often contain signals that target them to the endoplasmic reticulum, suggesting that the hydrolysis of auxin conjugates may occur within this cellular compartment. nih.gov

The auxin amidohydrolases exhibit varying degrees of substrate specificity, meaning they can act on a range of IAA-amino acid conjugates but often with a preference for certain ones. nih.goveasybiologyclass.com The ability of an enzyme to bind and catalyze a specific substrate is a key feature of its function. ontosight.ai

Kinetic studies on purified hydrolase enzymes have provided insights into their physiological relevance. nih.gov For example, research on four Arabidopsis hydrolases (ILR1, IAR3, ILL1, and ILL2) showed that they each cleave a specific subset of IAA-amino acid conjugates in vitro. nih.gov The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, has been determined for several of these enzymes with IAA-Ala, suggesting they can function effectively at physiological concentrations of the conjugate. nih.govnih.gov

In Brassica rapa (Chinese cabbage), two auxin amidohydrolases, BrIAR3 and BrILL2, have been shown to hydrolyze N-(3-indolylacetyl)-L-alanine. researchgate.net Detailed kinetic analysis of BrILL2 revealed that while it can cleave IAA-Ala, it shows a higher velocity for hydrolyzing longer-chain auxin conjugates like N-[3-(indol-3-yl)propionyl]-L-alanine (IPA-Ala). oup.comresearchgate.net

Table 1: Kinetic Parameters of Brassica rapa BrILL2 Hydrolase for Different Auxin-Alanine Conjugates This table presents the Michaelis-Menten kinetics parameters for the BrILL2 enzyme, highlighting its hydrolytic activity on various auxin-alanine conjugates. The data indicates the enzyme's binding affinity (Km) and catalytic rate (Vmax, kcat) for each substrate.

| Substrate | Km (µM) | Vmax (nmol mg⁻¹ min⁻¹) | kcat (s⁻¹) |

|---|---|---|---|

| IAA-Ala | 4.8 ± 0.6 | 132 ± 4 | 0.12 |

| IBA-Ala | 1.8 ± 0.3 | 215 ± 7 | 0.20 |

| IPA-Ala | 2.1 ± 0.2 | 382 ± 7 | 0.35 |

Data sourced from studies on BrILL2 from Brassica rapa. oup.com

Table 2: In Vitro Hydrolysis Activity of Arabidopsis thaliana Amidohydrolases This table summarizes the relative in vitro activity of four purified Arabidopsis amidohydrolases on N-(3-Indolylacetyl)-L-alanine (IAA-Ala). Activity is shown as a percentage relative to the most active conjugate for that specific enzyme.

| Enzyme | Relative Activity on IAA-Ala (%) |

|---|---|

| GST-ILR1 | 100 |

| GST-IAR3 | 64 |

| GST-ILL1 | 0 |

| GST-ILL2 | 80 |

Data adapted from LeClere et al. (2002), showing that ILR1, IAR3, and ILL2 actively hydrolyze IAA-Ala, while ILL1 does not. nih.gov

The metabolic pathways governing the levels of N-(3-indolylacetyl)-L-alanine are responsive to environmental cues. Changes in environmental conditions can alter the balance between the synthesis and catabolism of auxin conjugates as part of the plant's adaptive response.

For example, studies on Lycium barbarum (wolfberry) under heat stress have shown that the levels of N-(3-indolylacetyl)-L-alanine are significantly affected. mdpi.com In one wolfberry line, the concentration of N-(3-indolylacetyl)-L-alanine was down-regulated after 24 and 48 hours of high-temperature treatment. mdpi.com This suggests that under heat stress, the plant may either decrease the synthesis of IAA-Ala or increase its hydrolysis to release free IAA, potentially as part of a stress response signaling pathway. Such environmental influences highlight the dynamic nature of auxin homeostasis and the role of conjugates like N-(3-indolylacetyl)-L-alanine in mediating plant responses to external stimuli.

Interconversion Dynamics with Other Indole (B1671886) Auxin Metabolites

The metabolism of N-(3-Indolylacetyl)-L-alanine (IAA-Ala) is a key component of auxin homeostasis, characterized by its dynamic interconversion with the primary plant auxin, indole-3-acetic acid (IAA), and other related metabolites. This process is primarily governed by the balance between conjugation (synthesis) and hydrolysis (breakdown), which allows the plant to temporarily store and inactivate IAA, or release it in its active form when needed. nih.govmtoz-biolabs.com

The synthesis of IAA-Ala, along with other IAA-amino acid conjugates, is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) amido synthetases. plos.orgnih.gov These enzymes conjugate IAA to various amino acids, including L-alanine. nih.gov In Arabidopsis thaliana, several GH3 enzymes have been shown to catalyze the formation of IAA-amino acid conjugates in vitro. nih.gov The expression of GH3 genes is often induced by high levels of auxin, creating a negative feedback loop to maintain appropriate intracellular concentrations of free IAA. plos.orgpnas.org This conjugation is considered a form of reversible inactivation. jst.go.jp

Conversely, the release of free, active IAA from IAA-Ala is accomplished through hydrolysis, a reaction catalyzed by a family of amidohydrolases. nih.govoup.com In Arabidopsis, members of the ILR1-like (IAA-LEUCINE RESISTANT 1-like) family of enzymes, including ILR1, IAR3, and ILL2, are responsible for cleaving IAA from its amino acid conjugates. nih.govnih.govuniprot.org While these hydrolases have overlapping specificities, they exhibit distinct preferences for different conjugates. nih.gov For instance, studies on hydrolase mutants have shown that IAA-Ala, along with IAA-Leu and IAA-Phe, inhibits root and hypocotyl elongation in wild-type plants, and resistance to these effects in mutant lines correlates with the specific hydrolytic activity of the enzymes. nih.gov The hydrolysis of these conjugates is a critical mechanism for releasing stored IAA to support various developmental processes, such as germination. nih.gov

Recent research has revealed further metabolic pathways for IAA-amino acid conjugates. The amides of IAA can be irreversibly oxidized by the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) to form 2-oxoindole-3-acetyl-amino acids (oxIAA-AAs). pnas.orgfrontiersin.org Specifically, DAO1 preferentially oxidizes conjugates like IAA-Asp and IAA-Glu into their oxIAA forms. frontiersin.org These oxIAA-AAs can then be hydrolyzed by the same ILR1/ILL amidohydrolases to produce inactive oxIAA. frontiersin.org This pathway represents a route for the permanent catabolism of auxin, where conjugation is the initial step.

The interconversion dynamics are thus a central regulatory hub. When free IAA levels are excessive, GH3 enzymes synthesize IAA-Ala for storage or inactivation. When the plant requires more active auxin, amidohydrolases hydrolyze IAA-Ala to release free IAA. mtoz-biolabs.complos.org Furthermore, IAA-Ala can be directed towards irreversible degradation through oxidation, providing a multi-layered control system for auxin levels. frontiersin.org

Table 1: Enzymes Involved in the Interconversion of N-(3-Indolylacetyl)-L-alanine

| Enzyme Family | Specific Enzymes (Examples) | Function | Process | Reversibility |

|---|---|---|---|---|

| GH3 Acyl Amido Synthetases | GH3.1, GH3.2, GH3.5, GH3.6 | Conjugate free IAA with L-alanine | Synthesis / Conjugation | Reversible |

| ILR1-like Amidohydrolases | ILR1, IAR3, ILL2 | Hydrolyze IAA-Ala to release free IAA | Hydrolysis / Deconjugation | Reversible |

| DAO (Dioxygenase for Auxin Oxidation) | DAO1 | Oxidizes IAA-amino acid conjugates | Catabolism / Oxidation | Irreversible |

Subcellular Compartmentation of N-(3-Indolylacetyl)-L-alanine Metabolism

The metabolic processes involving N-(3-Indolylacetyl)-L-alanine are precisely organized within the plant cell, with different steps of its synthesis, storage, and hydrolysis occurring in specific subcellular compartments. This spatial organization is crucial for the regulation of auxin homeostasis.

The synthesis of IAA-Ala, catalyzed by GH3 enzymes, is believed to occur primarily in the cytosol . frontiersin.org This is where the substrates, free IAA and L-alanine, are readily available. The GH3 enzymes themselves are cytosolic proteins. nih.gov

Once synthesized, IAA-Ala can be sequestered and stored in the vacuole . mtoz-biolabs.com The vacuole serves as a major storage site for various metabolites, and by transporting IAA conjugates into this large organelle, the plant can effectively remove them from the active cytosolic pool of auxins. This compartmentalization prevents their premature hydrolysis and allows for long-term storage. mtoz-biolabs.com

The hydrolysis of IAA-Ala to release free IAA is a critical step in activating the stored auxin. The enzymes responsible, the ILR1-like amidohydrolases, are primarily localized to the endoplasmic reticulum (ER) . researchgate.net The transport of IAA conjugates from the vacuole or cytosol to the ER is therefore a prerequisite for their hydrolysis. The localization of these hydrolases to the ER suggests that the release of active IAA is a tightly controlled process at this specific cellular location, potentially linking auxin signaling with other ER-based cellular functions.

Furthermore, a transporter protein, AtIAR1, which is implicated in sensitivity to IAA-Ala, is predicted to be localized to the ER/Golgi apparatus . researchgate.net This transporter is involved in zinc transport, which appears to modulate the activity of the zinc-sensitive amidohydrolases. researchgate.net This suggests a complex interplay between metal ion homeostasis and auxin conjugate metabolism within the endomembrane system, highlighting the intricate control mechanisms governing the spatial distribution and activity of auxin metabolites. The transport of IAA between the ER and cytosol is a known mechanism for regulating auxin availability. researchgate.net

Table 2: Subcellular Compartmentation of N-(3-Indolylacetyl)-L-alanine Metabolism

| Compartment | Metabolic Process | Key Molecules/Enzymes |

|---|---|---|

| Cytosol | Synthesis of IAA-Ala | GH3 enzymes, Indole-3-acetic acid (IAA), L-alanine |

| Vacuole | Storage | N-(3-Indolylacetyl)-L-alanine (IAA-Ala) |

| Endoplasmic Reticulum (ER) | Hydrolysis of IAA-Ala | ILR1-like amidohydrolases (e.g., IAR3, ILL2) |

| ER/Golgi Apparatus | Regulation of Hydrolysis | AtIAR1 (Zinc Transporter) |

Compound Index

Biological Functions and Molecular Mechanisms of N 3 Indolylacetyl L Alanine in Plants

N-(3-Indolylacetyl)-L-alanine as a Storage and Transport Form of Indole-3-Acetic Acid

In plants, a substantial portion of Indole-3-acetic acid (IAA) exists in conjugated forms, with free IAA making up only a fraction of the total amount. oup.comresearchgate.net N-(3-Indolylacetyl)-L-alanine serves as a key storage and transport form of IAA. mtoz-biolabs.commedchemexpress.com The formation of this amide-linked conjugate allows the plant to temporarily inactivate IAA, preventing it from exerting its hormonal effects. researchgate.netnih.gov

The synthesis of N-(3-Indolylacetyl)-L-alanine is an enzymatic process that creates a more stable molecule than free IAA. mtoz-biolabs.com This stability is crucial for both storage and transport. Once synthesized, the compound can be sequestered within cellular compartments, such as vacuoles, effectively creating a stored reserve of auxin. mtoz-biolabs.com It can also be transported to different parts of the plant where auxin may be required. mtoz-biolabs.comnih.govnih.govfrontiersin.org This mechanism ensures that a supply of IAA can be made available when and where it is needed for various growth processes. mtoz-biolabs.com The release of active, free IAA from the conjugate is achieved through hydrolysis, a process mediated by specific enzymes. mtoz-biolabs.comnih.gov

Regulation of Indole-3-Acetic Acid Homeostasis and Signaling

The reversible conjugation of IAA to L-alanine is a critical component of auxin homeostasis, the process by which plants maintain optimal levels of the active hormone. mtoz-biolabs.commdpi.comresearchgate.net This precise control is essential because auxin concentrations must be tightly regulated to ensure proper plant growth and development, as excessive levels can be inhibitory. oup.comnih.govnih.govcas.czresearchgate.net

The synthesis of N-(3-Indolylacetyl)-L-alanine is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family, which function as IAA-amido synthetases. mdpi.com These enzymes link IAA to amino acids, including L-alanine. Conversely, the hydrolysis of the conjugate to release free IAA is performed by specific amidohydrolases. nih.gov In Arabidopsis, an enzyme named IAA-Ala Resistant3 (IAR3) has been identified to hydrolyze N-(3-Indolylacetyl)-L-alanine, releasing bioactive IAA. nih.gov The balance between the synthetic activity of GH3 enzymes and the hydrolytic activity of enzymes like IAR3 allows the plant to finely tune the pool of active IAA in response to developmental and environmental signals. mtoz-biolabs.commdpi.com This dynamic equilibrium is fundamental to auxin signaling, impacting a wide array of developmental processes. mtoz-biolabs.com

| Enzyme Family | Function | Specific Compound(s) | Role in Homeostasis |

| GH3 Acyl Acid Amido Synthetases | Catalyze the conjugation of IAA with amino acids | N-(3-Indolylacetyl)-L-alanine | Reduces levels of free, active IAA |

| Amidohydrolases (e.g., IAR3) | Hydrolyze IAA-amino acid conjugates to release free IAA | N-(3-Indolylacetyl)-L-alanine | Increases levels of free, active IAA |

Crosstalk with Other Phytohormone Signaling Pathways

The biological activity of N-(3-Indolylacetyl)-L-alanine is intrinsically linked to its role as a reversible storage conjugate of indole-3-acetic acid (IAA), the principal auxin in plants. The hydrolysis of N-(3-Indolylacetyl)-L-alanine releases free, active IAA, thereby influencing the intracellular auxin pool. mtoz-biolabs.com This modulation of auxin homeostasis is a critical node for interaction with other phytohormone signaling pathways. The released IAA can directly or indirectly affect the biosynthesis, transport, and signal transduction of other hormones, creating a complex regulatory network that governs plant growth and development.

Crosstalk with Cytokinin Signaling

The balance between auxin and cytokinin is fundamental to regulating numerous developmental processes, most notably the formation and maintenance of apical meristems. researchgate.netresearchgate.net The interaction is often antagonistic; for instance, high auxin-to-cytokinin ratios typically promote root formation, while low ratios favor shoot development. The release of IAA from conjugates like N-(3-Indolylacetyl)-L-alanine directly feeds into this balance.

Detailed research findings indicate that this crosstalk occurs at multiple levels:

Transcriptional Regulation: Free IAA, upon release, can influence the expression of genes involved in cytokinin signaling. Specifically, auxin can transcriptionally activate the ARABIDOPSIS RESPONSE REGULATOR genes, ARR7 and ARR15. researchgate.net These genes encode negative regulators of cytokinin signaling, meaning that an increase in local auxin concentration can dampen the cellular response to cytokinin. researchgate.net

Metabolic Regulation: The interplay is bidirectional. While auxin modulates cytokinin signaling, cytokinins can regulate auxin metabolism. nih.gov Studies have shown that cytokinin can upregulate the expression of genes like YUCCA (YUC), which are involved in auxin biosynthesis, creating a homeostatic feedback loop. nih.gov By contributing to the free IAA pool, the hydrolysis of N-(3-Indolylacetyl)-L-alanine can influence this delicate regulatory circuit.

Auxin Transport: Cytokinins have been found to affect the polar transport of auxin by influencing the expression and localization of PIN-FORMED (PIN) auxin efflux carriers. researchgate.net This regulation of auxin distribution is crucial for establishing local auxin gradients that guide developmental processes.

| Interacting Hormones | Key Molecular Components | Mechanism of Interaction | Resulting Physiological Effect |

|---|---|---|---|

| Auxin (from IAA-Ala) & Cytokinin | ARR7, ARR15 (Cytokinin signaling repressors) | Auxin promotes the transcription of ARR7 and ARR15. researchgate.net | Antagonistic regulation of root and shoot meristem activity. researchgate.net |

| Auxin & Cytokinin | PIN proteins (Auxin transporters) | Cytokinin modulates the expression and localization of PIN proteins. researchgate.net | Regulation of auxin gradients and distribution. |

| Auxin & Cytokinin | YUC genes (Auxin biosynthesis) | Cytokinin can promote the expression of certain YUC genes. nih.gov | Homeostatic control of hormone levels. nih.gov |

Crosstalk with Ethylene Signaling

The interaction between auxin and ethylene is largely synergistic, particularly in processes like root growth inhibition, apical hook formation, and fruit ripening. oup.comnih.gov An increase in the free IAA pool, facilitated by the hydrolysis of conjugates such as N-(3-Indolylacetyl)-L-alanine, can directly stimulate ethylene production.

Key research findings on this interaction include:

Ethylene Biosynthesis: The most direct link is the regulation of the rate-limiting step in ethylene biosynthesis. Auxin has been shown to upregulate the transcription of genes encoding 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS). nih.govnih.gov The product of this enzyme, ACC, is the direct precursor to ethylene. researchgate.net Therefore, a release of IAA can lead to a rapid increase in ethylene synthesis.

Signal Transduction: In rice, a signaling module involving the E3 ubiquitin ligase SOR1 and the atypical Aux/IAA protein OsIAA26 has been identified as a point of convergence. In the presence of auxin, a typical Aux/IAA protein (OsIAA9) is degraded, which releases SOR1 to target OsIAA26 for degradation, thereby modulating the ethylene response. cas.cn

Reciprocal Regulation: The crosstalk is not unidirectional. Ethylene can also influence auxin homeostasis by stimulating both auxin biosynthesis and its transport. nih.govnih.gov Ethylene upregulates genes like ANTHRANILATE SYNTHASE α1 (ASA1) and ANTHRANILATE SYNTHASE β1 (ASB1), which are involved in tryptophan and subsequent auxin biosynthesis, leading to auxin accumulation in root tips. nih.gov

| Interacting Hormones | Key Molecular Components | Mechanism of Interaction | Resulting Physiological Effect |

|---|---|---|---|

| Auxin (from IAA-Ala) & Ethylene | ACC synthase (ACS) genes | Auxin upregulates the expression of ACS genes. nih.gov | Increased ethylene biosynthesis. nih.gov |

| Ethylene & Auxin | ASA1, ASB1 (Auxin biosynthesis genes) | Ethylene upregulates ASA1 and ASB1 expression. nih.gov | Increased auxin biosynthesis and accumulation in roots. |

| Auxin & Ethylene (in Rice) | SOR1 (E3 ligase), OsIAA9, OsIAA26 (Aux/IAA proteins) | Auxin-mediated degradation of OsIAA9 releases SOR1 to degrade OsIAA26. cas.cn | Modulation of ethylene response in roots. |

Crosstalk with Gibberellin (GA) and Abscisic Acid (ABA) Signaling

Gibberellins and abscisic acid often act antagonistically to control major developmental transitions, such as seed dormancy and germination, and responses to environmental stress. frontiersin.org Auxin, modulated by the hydrolysis of conjugates like N-(3-Indolylacetyl)-L-alanine, interacts with the GA-ABA balance to fine-tune these processes.

Interaction with Gibberellins: The crosstalk between auxin and GA is crucial for processes like lateral root formation and stem elongation. nih.govnih.gov Research in Populus has shown that GAs inhibit lateral root formation and that this process involves interaction with auxin. GAs were found to repress the expression of PIN9, an auxin efflux carrier, and alter auxin levels in the roots. researchgate.net This suggests that changes in the local IAA pool can influence GA-mediated developmental programs.

Interaction with Abscisic Acid: The interplay between auxin and the stress hormone ABA is complex, with both synergistic and antagonistic interactions documented. nih.govmdpi.com ABA can regulate lateral root development by modulating auxin distribution. frontiersin.org In Arabidopsis, the ABA receptor PYL9 interacts with MYB transcription factors, which in turn engage with the auxin signaling component AUXIN RESPONSE FACTOR 7 (ARF7), providing a direct link between the two pathways. nih.gov Conversely, auxin can positively regulate the expression of various stress-related genes that are also responsive to ABA, such as RESPONSIVE TO DEHYDRATION 22 (RD22), indicating a convergence of these pathways in stress adaptation. mdpi.comnih.gov

| Interacting Hormones | Key Molecular Components | Mechanism of Interaction | Resulting Physiological Effect |

|---|---|---|---|

| Auxin (from IAA-Ala) & Gibberellin (GA) | PIN proteins (e.g., PIN9) | GA can repress the expression of certain PIN genes, altering auxin transport. researchgate.net | Modulation of lateral root formation. nih.gov |

| Auxin (from IAA-Ala) & Abscisic Acid (ABA) | PYL9 (ABA receptor), MYB77, ARF7 (Auxin signaling) | ABA signaling components (PYL9-MYB77) interact with auxin signaling components (ARF7). nih.gov | Integration of growth and stress response pathways in roots. |

| Auxin & ABA | RD22 (Stress-responsive gene) | Both auxin and ABA can induce the expression of RD22. mdpi.comnih.gov | Coordinated regulation of plant responses to dehydration stress. |

Interactions of N 3 Indolylacetyl L Alanine with Microbial Systems

Microbial Production and Secretion of Indole-Amino Acid Conjugates

The synthesis of N-(3-Indolylacetyl)-L-alanine, an indole-amino acid conjugate, by microorganisms is an extension of their capacity to produce the widespread phytohormone indole-3-acetic acid (IAA). Many soil and plant-associated bacteria possess the genetic machinery for IAA biosynthesis, utilizing tryptophan as a primary precursor. nih.govnih.gov The production of IAA is a common trait among plant growth-promoting rhizobacteria (PGPR) and phytopathogens alike. nih.govresearchgate.net

Microbial IAA synthesis can occur through several pathways, including the indole-3-pyruvic acid (IPA), indole-3-acetamide (B105759) (IAM), and indole-3-acetonitrile (B3204565) (IAN) pathways. nih.gov The enzymes involved in these pathways often exhibit broad substrate specificity, allowing them to act on various aromatic amino acids. nih.gov Once synthesized, IAA can be secreted into the extracellular environment, where it can influence plant growth and development.

The conjugation of IAA to amino acids, such as L-alanine, to form N-(3-Indolylacetyl)-L-alanine is a subsequent metabolic step. While the direct microbial synthesis and secretion of N-(3-Indolylacetyl)-L-alanine is not as extensively documented as that of IAA, the enzymatic machinery for such conjugations exists in some bacteria. For instance, the phytopathogen Pseudomonas savastanoi is known to conjugate IAA with lysine, forming IAA-lysine, through the action of the enzyme IAA-lysine synthase. nih.govresearchgate.net This suggests that similar enzymatic processes could lead to the formation of N-(3-Indolylacetyl)-L-alanine in other microorganisms. The secretion of these conjugates would likely follow general microbial export pathways for secondary metabolites.

Table 1: Key Microbial Pathways for the Production of Indole-3-acetic acid (IAA)

| Pathway | Key Intermediate(s) | Precursor | General Occurrence |

| Indole-3-pyruvic acid (IPA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | L-tryptophan | Widespread among plant-associated bacteria |

| Indole-3-acetamide (IAM) | Indole-3-acetamide | L-tryptophan | Common in phytopathogenic bacteria |

| Indole-3-acetonitrile (IAN) | Indole-3-acetonitrile | L-tryptophan | Found in some bacteria and fungi |

Role in Plant-Microbe Symbiotic and Pathogenic Interactions

The role of N-(3-Indolylacetyl)-L-alanine in plant-microbe interactions is intrinsically linked to the function of its precursor, IAA. IAA is a critical signaling molecule in both symbiotic and pathogenic relationships. nih.govnih.gov In symbiotic interactions, microbially-produced IAA can promote plant growth by stimulating root development, thereby enhancing nutrient and water uptake. researchgate.net This fosters a mutually beneficial relationship between the plant and the microbe.

In pathogenic interactions, microbial IAA can act as a virulence factor. nih.gov Pathogens can manipulate host physiology by altering the local concentration of auxins, leading to tissue overgrowth (e.g., galls and knots) or suppression of plant defense responses. nih.govresearchgate.net The conjugation of IAA to amino acids like L-alanine to form N-(3-Indolylacetyl)-L-alanine can be a mechanism to modulate the biological activity of IAA. These conjugates are generally considered less active than free IAA. Therefore, their formation can serve as a way for the microbe to fine-tune the auxin levels in the plant host, potentially to maintain a long-term pathogenic or symbiotic relationship without killing the host.

The balance between free IAA and its conjugates can thus be a determining factor in the outcome of a plant-microbe interaction, shifting the relationship along the continuum from mutualism to pathogenesis.

N-(3-Indolylacetyl)-L-alanine as a Component of Root Exudates and its Impact on Rhizosphere Microbiota

Plant roots release a complex mixture of organic compounds into the surrounding soil, collectively known as root exudates. mdpi.comornl.gov These exudates play a crucial role in shaping the rhizosphere microbiome by acting as nutrient sources and signaling molecules for soil microorganisms. mdpi.comnih.gov Root exudates are known to contain a variety of compounds, including sugars, organic acids, and amino acids. mdpi.com

While N-(3-Indolylacetyl)-L-alanine is not commonly reported as a major component of root exudates, its precursors, indole (B1671886) derivatives and L-alanine, are present. Plants can synthesize IAA and exude it from their roots. Similarly, amino acids are consistently found in root exudates. mdpi.com The enzymatic machinery for conjugating IAA with amino acids exists within plants. Therefore, it is plausible that N-(3-Indolylacetyl)-L-alanine is exuded in small quantities or formed in the rhizosphere through the action of microbial enzymes on plant-derived precursors.

The presence of N-(3-Indolylacetyl)-L-alanine in the rhizosphere, even at low concentrations, could have a significant impact on the microbial community. As a source of carbon and nitrogen, it could selectively promote the growth of microorganisms capable of metabolizing it. Furthermore, given its structural similarity to IAA, it could act as a signaling molecule, influencing microbial gene expression and behavior. For instance, IAA and its derivatives have been shown to affect microbial community assembly in the rhizosphere. nih.gov

Table 2: Potential Impact of N-(3-Indolylacetyl)-L-alanine in the Rhizosphere

| Potential Role | Mechanism | Consequence |

| Nutrient Source | Provides carbon and nitrogen | Selective growth of microbes capable of its metabolism |

| Signaling Molecule | Mimics or modulates auxin signaling | Alteration of microbial gene expression and behavior |

| Community Structuring | Selective enrichment of specific microbial taxa | Shifts in the composition and function of the rhizosphere microbiome |

Metabolism of N-(3-Indolylacetyl)-L-alanine by Microorganisms

The metabolism of N-(3-Indolylacetyl)-L-alanine by microorganisms is likely to involve the enzymatic cleavage of the amide bond linking indole-3-acetic acid and L-alanine. This would release free IAA and L-alanine, both of which can be further metabolized by a wide range of soil microbes.

Microorganisms possess diverse metabolic pathways for the degradation of aromatic compounds. The indole ring of IAA can be broken down through various enzymatic reactions. Similarly, L-alanine can be readily utilized as a carbon and nitrogen source through central metabolic pathways. For instance, the metabolism of β-alanine has been shown to influence the extracellular pH in Pseudomonas putida. mdpi.com

The ability to metabolize N-(3-Indolylacetyl)-L-alanine would provide a competitive advantage to microorganisms in the rhizosphere, as it would grant them access to a unique source of nutrients. The enzymes involved in the initial hydrolysis of the conjugate would likely be specific hydrolases, such as amidases. The subsequent degradation of IAA and L-alanine would proceed through well-established catabolic pathways. Research on the metabolism of other N-acyl amino acids by soil microorganisms suggests that such pathways are common. frontiersin.org

Advanced Analytical Methodologies for N 3 Indolylacetyl L Alanine Research

Sample Preparation and Extraction Protocols from Complex Biological Matrices

The accurate analysis of N-(3-Indolylacetyl)-L-alanine from complex biological matrices, such as plant tissues, necessitates meticulous sample preparation and extraction to isolate the target analyte from interfering substances. nih.gov The low concentrations of auxin conjugates, typically in the nmol g⁻¹ to pmol g⁻¹ fresh weight range, present a significant analytical challenge. nih.gov

Initial steps for extraction from plant tissues often involve flash-freezing the sample in liquid nitrogen and grinding it to a fine powder to halt metabolic activity and rupture cell walls. nih.govmdpi.com The extraction is commonly performed using organic solvents. A widely used method involves pre-chilled 80% methanol (B129727) in water. quora.com Another effective solvent mixture is 80% acetone (B3395972) in water containing a stabilizer like 2.5 mM diethyl dithiocarbamate. nih.govtandfonline.com

Following initial solvent extraction, purification is essential to remove interfering compounds. nih.gov Solid-Phase Extraction (SPE) is a frequently employed and efficient protocol for purifying Indole-3-acetic acid (IAA) and its conjugates. mdpi.com SPE cartridges, such as C18, are used to bind the analyte while unwanted substances are washed away; the purified compound is then eluted. nih.govtandfonline.com For instance, an extract can be passed through a C18 cartridge, and after washing, the analyte is eluted with a solvent, which is then evaporated before analysis. tandfonline.com This multi-step process, combining liquid extraction and solid-phase purification, is vital for obtaining a clean sample suitable for sensitive downstream analysis. mdpi.comresearchgate.net

Table 1: Summary of Extraction and Purification Techniques for Auxin Conjugates

| Step | Method | Description | Common Reagents/Materials |

|---|---|---|---|

| Homogenization | Grinding | Plant tissue is frozen in liquid nitrogen and ground to a fine powder. mdpi.com | Liquid Nitrogen, Mortar and Pestle |

| Extraction | Solvent Extraction | The powdered tissue is mixed with a solvent to extract auxins and their conjugates. nih.gov | 80% Methanol, 80% Acetone with 2.5 mM diethyl dithiocarbamate. quora.comnih.govtandfonline.com |

| Purification | Solid-Phase Extraction (SPE) | The crude extract is passed through a cartridge to remove interfering compounds. mdpi.com | C18 Cartridge Columns. nih.govtandfonline.com |

| Concentration | Evaporation | The solvent from the purified eluate is removed to concentrate the analyte. tandfonline.com | Vacuum evaporator. |

Chromatographic Separation Techniques

Chromatography is a cornerstone for separating N-(3-Indolylacetyl)-L-alanine from other metabolites prior to its detection and quantification. The choice of technique depends on the required sensitivity, resolution, and speed of analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and purification of auxin conjugates. mdpi.comag.gov The method typically employs a reverse-phase C18 column for separation. nih.gov The mobile phase often consists of a gradient of an organic solvent (like methanol or acetonitrile) and an aqueous solution containing an acid (such as acetic acid) to ensure proper ionization and retention of the analytes. tandfonline.com UV detection is a common method for quantification following HPLC separation, with wavelengths around 269 nm or 280 nm being effective for indole-containing compounds. ag.govmdpi.com The combination of SPE for cleanup followed by HPLC separation provides a simple and efficient protocol for purifying IAA and its conjugates. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC, including increased speed, resolution, and sensitivity. mdpi.com These improvements are due to the use of columns packed with smaller particles (typically under 2 µm). mdpi.com UPLC is ideally suited for coupling with high-resolution mass spectrometry (HRMS) for the analysis of complex biological extracts. mdpi.com A UPLC system, such as a Waters Acquity UPLC with a bridged ethyl hybrid (BEH) C18 column (1.7 µm particle size), can achieve rapid and efficient separation of auxin metabolites, including N-(3-Indolylacetyl)-L-alanine. nih.govmassbank.eu The enhanced separation power of UPLC allows for the reliable identification of various IAA metabolites in plant extracts. mdpi.comnih.gov

Gas Chromatography (GC) for Volatile Derivatives

N-(3-Indolylacetyl)-L-alanine, like other amino acid conjugates, is not naturally volatile and cannot be directly analyzed by Gas Chromatography (GC). thermofisher.com Therefore, a derivatization step is required to increase its volatility. thermofisher.com This involves chemically modifying the molecule, for example, through esterification or silylation, to make it suitable for GC analysis. thermofisher.comnih.gov A common method involves methylation, for instance, using diazomethane, to convert IAA conjugates into their corresponding methyl esters before GC-MS analysis. nih.gov Another approach is the use of chloroformate reagents to prepare alkyl esters in an aqueous solution, which avoids the need for sample drying and the use of hazardous diazomethane. nih.gov While effective, derivatization adds complexity to the sample preparation process. nih.gov

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of N-(3-Indolylacetyl)-L-alanine, prized for its high sensitivity and selectivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of auxin conjugates. mdpi.commdpi.com This technique combines the powerful separation capabilities of HPLC or UPLC with the specificity and sensitivity of tandem mass spectrometry. nih.gov Electrospray ionization (ESI) is a common ionization source used for these analyses, typically operating in positive ion mode for auxin conjugates. nih.govtandfonline.com

In an LC-MS/MS experiment, the parent ion of N-(3-Indolylacetyl)-L-alanine ([M+H]⁺) is selected in the first quadrupole (Q1) and fragmented. Specific fragment ions are then monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, with detection limits for IAA amino acid conjugates reported in the femtomole range (0.4–2.9 fmol). nih.govtandfonline.com For N-(3-Indolylacetyl)-L-alanine, the protonated molecule has a mass-to-charge ratio (m/z) of approximately 247.1. nih.govnih.gov A characteristic and intense fragment ion observed in its MS/MS spectrum is the quinolinium ion at m/z 130.06, which results from the cleavage of the amide bond and is indicative of the indole-3-acetic acid moiety. tandfonline.comnih.gov This specific fragmentation pattern enables its unambiguous identification and quantification in complex samples. nih.govmdpi.com

Table 2: UPLC-MS/MS Parameters for N-(3-Indolylacetyl)-L-alanine Analysis

| Parameter | Value/Description | Source |

|---|---|---|

| Chromatography System | Waters Acquity UPLC | nih.govmassbank.eu |

| Column | Acquity BEH C18 (1.7 µm, 2.1 mm x 100 mm) | nih.govmassbank.eu |

| Mass Spectrometer | Waters Xevo G2 Q-Tof; Thermo Q Exactive HF | nih.govmassbank.eunih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | tandfonline.comnih.gov |

| Precursor Ion (m/z) | 247.1077 ([M+H]⁺) | nih.govnih.gov |

| Major Fragment Ion (m/z) | 130.0652 (Quinolinium ion) | tandfonline.comnih.gov |

| Detection Limit | 0.4–2.9 fmol (for general IAA-amino acid conjugates) | nih.gov |

Targeted and Untargeted Metabolomics Approaches

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful lens for investigating the roles of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) and other auxin conjugates in plant biology. Both targeted and untargeted approaches are employed, each offering distinct advantages for understanding the complex dynamics of auxin metabolism.

Untargeted Metabolomics: This exploratory approach aims to capture a comprehensive snapshot of all detectable metabolites in a sample, including unknown compounds. frontiersin.org For auxin research, untargeted metabolomics can reveal novel or unexpected IAA conjugates and metabolic pathways. By comparing the metabolomes of different plant tissues, developmental stages, or genotypes, researchers can identify metabolites, including this compound, that are correlated with specific physiological states. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a primary analytical platform for these studies, providing accurate mass and structural information that aids in the identification of a wide array of compounds. nih.gov

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the quantification of a specific, predefined group of metabolites. frontiersin.org This approach offers higher sensitivity and selectivity for compounds of interest, such as this compound and other known auxin conjugates like IAA-Aspartate and IAA-Glutamate. researchgate.netresearchgate.net Targeted methods are crucial for accurately determining the concentration of these low-abundance hormones, which is essential for understanding their regulatory functions. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with a triple quadrupole mass spectrometer, is the technique of choice for targeted analysis. researchgate.net It operates in modes like Multiple Reaction Monitoring (MRM), which provides excellent specificity and allows for the quantification of analytes even in complex biological matrices. fxcsxb.com

Methodologies for analyzing this compound often involve extraction with solvents like 80% acetone or 80% methanol, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances before LC-MS/MS analysis. fxcsxb.comnih.gov These methods have been successfully applied to quantify IAA and its amino acid conjugates in various rice tissues, including seedlings, roots, leaves, and seeds. fxcsxb.comnih.gov

The table below summarizes the key differences between these two metabolomics approaches in the context of this compound research.

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

| Goal | Absolute or relative quantification of specific, known metabolites (e.g., this compound, IAA-Asp). | Comprehensive profiling of all detectable metabolites to discover novel compounds and pathways. |

| Selectivity | High | Lower; aims for broad coverage. |

| Sensitivity | High | Generally lower than targeted methods. |

| Primary Technology | LC-MS/MS (e.g., Triple Quadrupole) | LC-HRMS (e.g., Q-TOF, Orbitrap) |

| Application | Quantifying precise changes in known auxin conjugate levels in response to stimuli. | Identifying new auxin conjugates; discovering biomarkers for specific plant phenotypes. |

Stable Isotope Dilution Assays for Absolute Quantification

For the precise and accurate measurement of N-(3-Indolylacetyl)-L-alanine, stable isotope dilution (SID) mass spectrometry is the gold standard for absolute quantification. This technique overcomes the challenges of analyte loss during sample preparation and matrix effects during analysis, which can significantly impact measurement accuracy in complex plant extracts.

The core principle of SID involves adding a known amount of a stable isotope-labeled version of the target analyte (in this case, isotopically labeled this compound) to the sample at the very beginning of the extraction process. This labeled compound serves as an internal standard. Because the stable isotope-labeled standard is chemically identical to the endogenous (naturally occurring) analyte, it behaves identically during extraction, purification, and chromatography.

Any losses of the analyte during sample workup will be matched by a proportional loss of the internal standard. The mass spectrometer can differentiate between the endogenous analyte and the heavier isotope-labeled standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the endogenous compound to the signal from the known amount of the added internal standard, the absolute concentration of the endogenous N-(3-Indolylacetyl)-L-alanine in the original sample can be calculated with high precision and accuracy.

Researchers have used various isotopically labeled standards for the quantification of auxins and their conjugates, such as deuterium-labeled IAA (D2-IAA) or ¹³C-labeled compounds like [¹³C₆]IAA-Asp and [¹³C₆]IAA-Glu. researchgate.netnih.gov The use of these standards in conjunction with LC-MS/MS allows for the development of robust and reliable quantitative assays. nih.gov For example, a method for quantifying IAA and several amino acid conjugates in rice achieved detection limits in the low femtomole range (0.4-2.9 fmol for the conjugates). nih.gov

Key Steps in Stable Isotope Dilution Assay for this compound:

Spiking: A known quantity of a stable isotope-labeled this compound internal standard is added to the plant tissue sample before extraction.

Extraction & Purification: The sample is homogenized and extracted. The extract is then purified, often using techniques like solid-phase extraction, to remove interfering compounds.

LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass transitions for both the endogenous (unlabeled) this compound and the isotope-labeled internal standard.

Quantification: The ratio of the peak areas of the endogenous analyte to the internal standard is calculated. This ratio is then used to determine the exact concentration of this compound in the original sample by comparing it to a calibration curve.

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural confirmation and characterization of N-(3-Indolylacetyl)-L-alanine. Each method provides unique information about the molecule's chemical structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the complete chemical structure of a molecule. It provides detailed information about the carbon-hydrogen framework. For this compound, ¹H NMR and ¹³C NMR spectra would confirm the presence and connectivity of all atoms in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. For example, characteristic signals would appear for the protons on the indole (B1671886) ring, the methylene (B1212753) (-CH₂-) group of the acetyl moiety, and the methine (-CH-) and methyl (-CH₃) groups of the alanine (B10760859) residue. nih.govmagritek.com

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom, confirming the presence of the indole ring system, the amide carbonyl, the carboxylic acid carbonyl, and the aliphatic carbons of the alanine portion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming key functional groups. nih.gov

The table below details the expected IR absorption bands for the primary functional groups in N-(3-Indolylacetyl)-L-alanine.

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amide & Indole | N-H stretch | 3200-3500 |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amide | C=O stretch (Amide I band) | 1630-1695 |

| Amide | N-H bend (Amide II band) | 1515-1570 |

| Indole Ring | C=C stretch | ~1450-1600 |

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The indole ring of this compound contains a conjugated π-electron system that absorbs UV light at characteristic wavelengths. The UV-Vis spectrum of indole-containing compounds like IAA typically shows two main absorption maxima. researchgate.net These characteristic peaks help confirm the presence of the indole moiety. In ethanol, for instance, indole-3-acetic acid exhibits absorption maxima around 219 nm and 280 nm. researchgate.net Similar absorption characteristics would be expected for N-(3-Indolylacetyl)-L-alanine.

Immunological and Bioassay-Based Detection Methods for Research Applications

Beyond mass spectrometry and spectroscopy, immunological and bioassay-based methods serve as important research tools for the detection and semi-quantitative analysis of N-(3-Indolylacetyl)-L-alanine and related compounds.

Immunological Methods: These techniques utilize the high specificity of antibodies to detect and isolate target molecules. Immunoaffinity chromatography (IAC) is a powerful application of this principle for purifying auxins and their conjugates from complex plant extracts. researchgate.net In this method, antibodies that specifically recognize the auxin structure (or a related structure) are immobilized on a solid support within a column.

When a crude plant extract is passed through the column, the auxin conjugates, including this compound, bind to the antibodies while other matrix components are washed away. The bound auxins can then be eluted with a change in pH or solvent, resulting in a highly purified and concentrated sample ready for analysis by methods like LC-MS. While specific monoclonal antibodies for this compound are not commonly cited, antibodies raised against IAA or other auxins like 2,4-D have been successfully used to isolate entire classes of these hormones and their conjugates. researchgate.net

Bioassay-Based Detection: Bioassays measure the biological effect of a substance on a living organism or tissue to determine its presence and estimate its concentration. For auxin conjugates like this compound, bioassays typically measure classic auxin responses such as cell elongation, root growth inhibition, or callus growth. medchemexpress.com

The biological activity of many IAA-amino acid conjugates is often dependent on their hydrolysis back to free, active IAA within the plant tissue. scilit.com Therefore, a bioassay can be used to assess the potential of this compound to act as a source of active auxin. For example, applying this compound to orchid callus tissue has been shown to increase callus growth, demonstrating a measurable biological response. medchemexpress.com While less precise than analytical chemistry techniques, bioassays are invaluable for:

Screening for biological activity in chromatographic fractions.

Studying the metabolism of conjugates into active forms.

Assessing the physiological relevance of specific conjugates in plant development.

Applications in Fundamental Plant and Microbial Research

Utilization as a Biochemical Probe in Auxin Transport and Receptor Studies

The regulation of auxin gradients, established by precise intercellular transport, is fundamental to plant development. Key proteins involved in this process include PIN-FORMED (PIN) exporters, AUXIN1/LIKE-AUX1 (AUX1/LAX) influx transporters, and ATP-binding cassette B (ABCB) transporters. nih.govnih.gov N-(3-Indolylacetyl)-L-alanine, as a stable and transportable precursor to free IAA, serves as a useful biochemical probe for dissecting these complex systems. By applying IAA-Ala to plant tissues or cellular systems, researchers can study the spatial and temporal dynamics of auxin release and its subsequent effects on transport and signaling pathways.

Auxin perception occurs through a co-receptor complex involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Aux/IAA transcriptional repressors. nih.govnih.gov Auxin acts as a molecular glue, stabilizing the interaction between these two protein families, which leads to the ubiquitination and degradation of the Aux/IAA repressor and the activation of auxin-responsive genes. nih.gov While free IAA is the direct signaling molecule, studying the hydrolysis of IAA-Ala and the subsequent activation of this pathway provides insights into the localized control of auxin signaling. The use of related auxin-like molecules, such as indole-3-propionic acid (IPA), has demonstrated that deficiency in the TIR1/AFB-Aux/IAA pathway can abolish the physiological effects, confirming that these probes act through the canonical auxin signaling machinery. researchgate.net

Implementation in Genetic and Molecular Biology Studies of Auxin Conjugation and Hydrolysis Mechanisms

The balance between free IAA and its conjugated forms is tightly regulated by two key enzyme families: IAA-amino acid synthetases for conjugation and amidohydrolases for hydrolysis. mtoz-biolabs.com N-(3-Indolylacetyl)-L-alanine is a direct product and substrate in these reactions, making it central to genetic and molecular investigations of these processes.

In Arabidopsis thaliana, the GRETCHEN HAGEN 3 (GH3) family of enzymes is responsible for conjugating IAA to amino acids. Conversely, a distinct family of amidohydrolases is responsible for hydrolyzing these conjugates to release free IAA. nih.gov Genetic studies using mutants deficient in specific hydrolases have been instrumental in elucidating their in vivo functions. For example, a triple mutant (ilr1 iar3 ill2), lacking three amidohydrolases, exhibits reduced sensitivity to exogenous IAA-conjugates, accumulates conjugates like IAA-Ala and IAA-Leu, and displays developmental phenotypes such as shorter hypocotyls and fewer lateral roots. nih.govsemanticscholar.org These findings demonstrate that the hydrolysis of stored conjugates like IAA-Ala is crucial for providing active auxin during germination and seedling development. nih.govsemanticscholar.org

Detailed biochemical analyses have revealed the substrate specificities of these hydrolases, with some showing preference for particular IAA-amino acid conjugates. This specificity allows for precise regulation of auxin levels in different tissues and developmental stages.

Table 1: Substrate Specificity of Select Arabidopsis Auxin-Conjugate Hydrolases

| Hydrolase | Primary IAA-Amino Acid Substrates | Reference |

|---|---|---|

| ILR1 | IAA-Leu, IAA-Phe | nih.gov |

| IAR3 | IAA-Ala | nih.gov |

| ILL2 | IAA-Leu, IAA-Phe | nih.gov |

Application in Plant Tissue Culture and Micropropagation Research

The manipulation of auxin and cytokinin levels is the foundation of plant tissue culture and micropropagation. The form of auxin used can significantly impact the outcome. N-(3-Indolylacetyl)-L-alanine has been explored as an alternative to free IAA, often with beneficial effects.

Research on Phalaenopsis orchids has shown that the application of N-(3-Indolylacetyl)-L-alanine can increase callus growth while simultaneously reducing the differentiation of shoots. medchemexpress.commedchemexpress.cn This suggests that the slow, controlled release of IAA from the conjugate promotes undifferentiated cell proliferation over organogenesis in this species.

Similarly, studies on a related compound, the alanine (B10760859) conjugate of indole-3-butyric acid (IBA-Ala), have demonstrated its superior efficacy in promoting rooting in highbush blueberry cuttings. researchgate.net Compared to the standard auxins IBA and IAA, IBA-Ala resulted in a more vigorous and well-branched root system, leading to improved acclimatization and survival rates of the plantlets. researchgate.net These findings highlight the potential of amino acid-conjugated auxins to provide a sustained release of the active hormone, improving outcomes in micropropagation, particularly for species that are difficult to root. researchgate.net

Table 2: Effects of N-(3-Indolylacetyl)-L-alanine and Related Conjugates in Plant Tissue Culture

| Compound | Plant Species | Observed Effect | Reference |

|---|---|---|---|

| N-(3-Indolylacetyl)-L-alanine | Phalaenopsis orchids | Increased callus growth, reduced shoot differentiation | medchemexpress.commedchemexpress.cn |

| Indole-3-butyric acid-Alanine (IBA-Ala) | Highbush Blueberry (Vaccinium corymbosum) | Superior root promotion, vigorous and branched root system | researchgate.net |

Role in Investigating Plant Adaptation and Stress Responses

Plants must constantly adapt to changing environmental conditions, and auxin homeostasis is a critical component of these stress responses. The conjugation of IAA into forms like IAA-Ala is an important mechanism for modulating auxin signaling under stress.

During abiotic stress, such as drought, changes in auxin metabolism are crucial for survival. Studies in white clover have shown that exogenous IAA application can improve drought tolerance by activating stress-responsive genes related to abscisic acid (ABA) and jasmonic acid (JA) signaling. nih.gov Furthermore, drought stress itself induces the expression of GH3 genes, which are responsible for auxin conjugation, indicating that the formation of conjugates like IAA-Ala is an integral part of the plant's response to water deficit. nih.gov

In the context of biotic stress, pathogens can manipulate the host's auxin metabolism to their advantage. Research has shown that infection by fungal and bacterial pathogens can lead to the accumulation of a different conjugate, Indole-3-acetyl-L-aspartic acid (IAA-Asp), in the plant. nih.gov This specific accumulation of IAA-Asp, which is considered a catabolic form rather than a storage form like IAA-Ala, promotes disease progression by regulating the pathogen's virulence genes. nih.gov This demonstrates that different auxin conjugates can have distinct roles in mediating the outcomes of plant-environment interactions.

Contribution to Understanding Microbial Secondary Metabolite Function and Inter-kingdom Signaling

There is a growing appreciation for the complex chemical communication that occurs between plants and microbes in the rhizosphere. Indole (B1671886) and its derivatives, produced by a wide range of soil bacteria, are recognized as important inter-kingdom signaling molecules. nih.govnih.gov These microbial compounds can significantly influence plant growth and development, often by interfering with the plant's native auxin pathways. nih.gov

For instance, volatile indole produced by soil bacteria can promote the formation of the secondary root network in Arabidopsis by directly impacting auxin signaling within the plant. nih.gov Similarly, indole-3-propionic acid (IPA), another microbial metabolite, has been shown to regulate lateral root development by targeting the plant's auxin signaling machinery. researchgate.net

While many bacteria are known to produce free IAA, which can then be perceived by the plant, the role of microbially produced auxin conjugates is an emerging area of interest. The synthesis of IAA by rhizospheric bacteria and its subsequent conjugation to amino acids, either by the microbe or the plant, could represent a sophisticated mechanism of inter-kingdom communication. The resulting N-(3-Indolylacetyl)-L-alanine could act as a stable, diffusible signal that modulates plant development, representing a nuanced layer of interaction between plants and their associated microbial communities.

Future Research Directions and Emerging Paradigms

Systems Biology Integration: Multi-Omics Analysis of Auxin Conjugation Networks